molecular formula C7H10F3NO2S B12309737 rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis

rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis

Cat. No.: B12309737
M. Wt: 229.22 g/mol
InChI Key: AMLKKBWPCBVOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of compounds, making them valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis can be achieved through radical trifluoromethylation. . The reaction conditions typically require the presence of a radical initiator and a suitable solvent. Industrial production methods may involve large-scale radical trifluoromethylation processes, optimized for yield and purity.

Chemical Reactions Analysis

rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis undergoes various chemical reactions, including:

Scientific Research Applications

rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and biological activity, allowing it to effectively interact with enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H10F3NO2S

Molecular Weight

229.22 g/mol

IUPAC Name

3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide

InChI

InChI=1S/C7H10F3NO2S/c8-7(9,10)6-1-2-14(12,13)5(6)3-11-4-6/h5,11H,1-4H2

InChI Key

AMLKKBWPCBVOCR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2C1(CNC2)C(F)(F)F

Origin of Product

United States

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